1,2,3-Propanetricarboxamide

Description

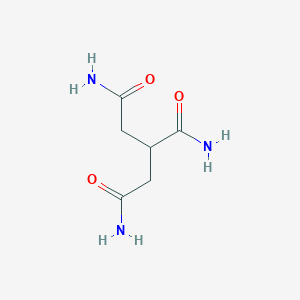

Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCDASFMETWCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)N)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632810 | |

| Record name | Propane-1,2,3-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205674-38-9 | |

| Record name | Propane-1,2,3-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Propanetricarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,2,3-Propanetricarboxamide, also known as citramide or citric acid triamide, is a molecule of significant interest in various scientific domains, including medicinal chemistry and materials science, owing to its potential as a versatile building block and its biocompatibility derived from its citric acid backbone. This guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization. The synthesis of N-substituted derivatives, which are of considerable industrial importance, is also discussed to provide a broader context for the amidation of citric acid. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of functionalized amide compounds.

Introduction: The Chemical Landscape of Citric Acid Amidation

Citric acid, a ubiquitous tricarboxylic acid in nature, presents a readily available and biocompatible scaffold for chemical synthesis.[1] Its three carboxylic acid moieties and a central hydroxyl group offer multiple points for functionalization, making it an attractive starting material for the development of novel molecules. The conversion of these carboxylic acid groups into amides yields 1,2,3-propanetricarboxamides, a class of compounds with diverse potential applications.

The primary challenge in the direct amidation of citric acid lies in the relatively low reactivity of carboxylic acids towards amines, often requiring harsh conditions or the use of activating agents.[2] The presence of the hydroxyl group can also lead to potential side reactions if not properly considered in the synthetic strategy. This guide will explore the most viable methods to overcome these challenges and achieve efficient synthesis of the target triamide.

Core Synthetic Strategies

The synthesis of this compound can be approached through several key pathways, primarily involving the reaction of a citric acid derivative with an ammonia source. The choice of starting material and reaction conditions significantly influences the yield, purity, and scalability of the synthesis.

Ammonolysis of Citric Acid Esters: A Prevalent and Controllable Route

The most widely documented and arguably most controllable method for the synthesis of amides from carboxylic acids proceeds via an ester intermediate.[3][4] In the context of this compound, this involves the ammonolysis of a trialkyl citrate, such as triethyl citrate. This two-step approach offers the advantage of activating the carboxyl groups, rendering them more susceptible to nucleophilic attack by ammonia.

Reaction Pathway:

Figure 1: General workflow for the synthesis of this compound via ammonolysis of triethyl citrate.

Causality Behind Experimental Choices:

-

Esterification: The initial conversion of citric acid to its triethyl ester is crucial for activating the carboxyl groups. Esters are more electrophilic than their corresponding carboxylic acids, facilitating the subsequent nucleophilic attack by ammonia. Ethanol is a common and cost-effective reagent for this purpose, and an acid catalyst (e.g., sulfuric acid) is typically employed to accelerate the reaction.

-

Ammonolysis: The reaction of triethyl citrate with ammonia (ammonolysis) is the core amide-forming step.[4] This reaction is typically carried out in a sealed vessel to maintain a sufficient concentration of ammonia, which is a gas at room temperature. The choice of solvent and temperature is critical to balance reaction rate and minimize side reactions. Protic solvents can participate in the reaction, so aprotic or excess ammonia itself is often used.

Experimental Protocol: Synthesis of N,N',N''-tri-n-propylcitramide (A Model for Ammonolysis)

Materials:

-

Triethyl citrate

-

n-Propylamine

-

Ethanol (or other suitable solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl citrate (1 equivalent) and ethanol.

-

Add n-propylamine (at least 3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess amine under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield the pure N,N',N''-tri-n-propylcitramide.[5]

Adaptation for this compound: To synthesize the primary triamide, n-propylamine would be replaced with a source of ammonia, such as a solution of ammonia in an alcohol or by bubbling ammonia gas through the reaction mixture in a sealed reactor.

Direct Amidation of Citric Acid: A More Atom-Economical Approach

Directly converting the carboxylic acid groups of citric acid to amides by reaction with ammonia is a more atom-economical approach as it avoids the esterification and subsequent de-esterification steps. However, this method typically requires more forcing conditions due to the lower reactivity of the carboxylic acid.

Reaction Pathway:

Figure 2: Conceptual pathway for the direct amidation of citric acid via an ammonium citrate intermediate.

Causality Behind Experimental Choices:

-

Formation of Ammonium Citrate: The initial reaction between citric acid and ammonia is an acid-base neutralization to form ammonium citrate. This salt formation is a crucial first step.

-

Thermal Dehydration: The key to forming the amide bond is the removal of water from the ammonium salt. This is typically achieved by heating the ammonium citrate, often under vacuum, to drive off water and promote the formation of the amide linkages. The thermal stability of the ammonium citrate salts is a critical factor in this process.[7]

Conceptual Protocol: Synthesis via Thermal Decomposition of Ammonium Citrate

Based on the principles of ammonium salt dehydration, a plausible, though not explicitly detailed in the literature for this specific triamide, protocol can be outlined.

Materials:

-

Citric acid

-

Ammonium hydroxide solution (concentrated)

-

Reaction vessel suitable for heating under vacuum

-

Heating mantle

-

Vacuum pump

Procedure:

-

Dissolve citric acid in a minimal amount of water.

-

Carefully add concentrated ammonium hydroxide solution to neutralize the citric acid, forming a solution of ammonium citrate. The neutralization can be monitored with a pH meter.

-

Transfer the ammonium citrate solution to a reaction vessel.

-

Heat the solution gently under reduced pressure to remove water.

-

Once the bulk of the water is removed, increase the temperature to induce dehydration of the ammonium salt to form the triamide. The optimal temperature and time would need to be determined empirically, monitoring for the evolution of water and the formation of the amide product.

-

The resulting solid would be the crude this compound, which would require purification.

Reaction with Urea: An Alternative Nitrogen Source

Urea can serve as a solid, stable, and safe source of ammonia for amidation reactions at elevated temperatures. The thermal decomposition of urea generates isocyanic acid and ammonia, which can then react with carboxylic acids.

Reaction Pathway:

Figure 3: Simplified representation of the reaction between citric acid and urea.

Causality Behind Experimental Choices:

-

High Temperature: The reaction requires elevated temperatures (typically 150-180 °C) to induce the decomposition of urea and facilitate the reaction with citric acid.[8]

-

Solvent-free or High-Boiling Solvent: The reaction can be carried out as a melt or in a high-boiling inert solvent to achieve the necessary reaction temperatures.

It is important to note that the reaction of citric acid with urea can lead to the formation of other products, such as citrazinic acid derivatives, depending on the reaction conditions.[8] Therefore, careful control of the stoichiometry and temperature is crucial to favor the formation of the desired triamide.

Purification and Characterization

Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method will depend on the physical properties of the product and the impurities present.

Purification Techniques:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective method for purification.

-

Chromatography: Column chromatography (e.g., silica gel chromatography) can be used to separate the product from impurities with different polarities.

Characterization Methods:

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the propane backbone. The chemical shifts and splitting patterns will be influenced by the adjacent amide and hydroxyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide groups, the central quaternary carbon bearing the hydroxyl group, and the methylene carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide groups (typically two bands in the region of 3400-3100 cm⁻¹), the C=O stretching of the amide carbonyl group (around 1650 cm⁻¹), and a broad O-H stretching band for the hydroxyl group.[9][10] |

| Mass Spectrometry (MS) | Determination of the molecular weight of the compound, confirming the formation of the triamide. |

| Melting Point | A sharp and defined melting point is indicative of a pure crystalline compound. |

Safety Considerations

-

Ammonia: Ammonia is a corrosive and toxic gas. All manipulations involving ammonia should be carried out in a well-ventilated fume hood.

-

High Temperatures: The use of high temperatures requires appropriate safety precautions, including the use of heating mantles with temperature controllers and appropriate personal protective equipment.

-

Pressurized Reactions: Reactions carried out in sealed vessels can generate significant pressure. It is crucial to use appropriately rated equipment and to monitor the pressure throughout the reaction.

-

General Chemical Safety: Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the ammonolysis of triethyl citrate offering a controllable and well-precedented approach. Direct amidation and the use of urea as a nitrogen source represent more atom-economical alternatives, although they may require more rigorous optimization of reaction conditions. The choice of the most suitable method will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. Thorough purification and characterization are paramount to ensure the quality of the final product. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis of this versatile and promising molecule.

References

- Air Products and Chemicals, Inc. (2001). Citric acid tri-alkylamide surfactants. U.S.

-

Ataman Kimya. (n.d.). 2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. Retrieved from [Link]

- Air Products and Chemicals, Inc. (2002). Citric acid tri-alkylamide surfactants.

-

The Structural Dependence of the Thermal Stability of Citrates. (n.d.). Retrieved from [Link]

- Patil, S. B., & More, A. P. (2015). Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol. Oriental Journal of Chemistry, 31(4), 2243-2248.

- Gaponik, N., & Rogach, A. L. (2016). Facile fabrication of luminescent organic dots by thermolysis of citric acid in urea melt, and their use for cell staining and polyelectrolyte microcapsule labelling. Beilstein journal of nanotechnology, 7, 1925–1934.

- Petruncio, G. (2019). How can I create a amide band between triethyl citrate or citric acid and amine?

-

Ataman Kimya. (n.d.). 2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. Retrieved from [Link]

- Lin, H.-H. (2014). Selective ammonolysis of carboxylic acid derivatives.

-

Pharmacy Infoline. (n.d.). Cetrimide cream Pharmaceutics Lab. Retrieved from [Link]

- NIST. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Hydroxy-1,2,3-propanetricarboxylic acid curium salt.

- Wikipedia. (n.d.). Aminolysis.

- Scribd. (n.d.). CETRIMIDE.

- ChemicalBook. (n.d.).

- Reddit. (2021). What are the products from reacting ammonia solution with citric acid?

- Pharmaceutics - PRACTICAL LAB MANUAL. (n.d.).

- IJCRT.org. (2022). FORMULATION AND EVALUATION OF CETRIMIDE CREAM BY USING: NON IONIC SURFACTANT.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Scilit. (n.d.).

- Google Patents. (n.d.).

- Filo. (n.d.). Structure of 2-hydroxy-1,2,3-propanetricarboxylic acid.

- PubChem. (n.d.). 2-Hydroxy-1,2,3-propanetricarboxylic acid titanium(3+) salt.

- ResearchGate. (n.d.). IR spectra of 1,2,3-propanetricarboxylic acid.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide.

- Wang, C., et al. (2017). Direct amidation of esters with nitroarenes.

- Spiral. (n.d.).

- American Chemical Society. (2022). Citric acid.

- SpectraBase. (n.d.).

- ChemRxiv. (n.d.).

- Benchchem. (n.d.). 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- ResearchGate. (n.d.). A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde.

- The Royal Society of Chemistry. (n.d.).

- Echemi.com. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.

- WebSpectra. (n.d.). IR Absorption Table.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). the 1H-NMR & 13C-NMR Spectrum of synthesized Compounds.

- PubChem. (n.d.).

Sources

- 1. acs.org [acs.org]

- 2. Aminolysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [dr.lib.iastate.edu]

- 5. US6306463B1 - Citric acid tri-alkylamide surfactants - Google Patents [patents.google.com]

- 6. EP1174026A2 - Citric acid tri-alkylamide surfactants - Google Patents [patents.google.com]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. Facile fabrication of luminescent organic dots by thermolysis of citric acid in urea melt, and their use for cell staining and polyelectrolyte microcapsule labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docbrown.info [docbrown.info]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to 1,2,3-Propanetricarboxamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities forms the bedrock of innovation in drug discovery and materials science. This guide is dedicated to a molecule of significant synthetic potential: 1,2,3-propanetricarboxamide. While extensive peer-reviewed data on this specific compound is not widely available, this document serves as a comprehensive technical guide by leveraging established principles of organic chemistry, data from its parent carboxylic acid, and predictive modeling. The aim is to provide a robust framework for researchers to synthesize, characterize, and explore the applications of this intriguing molecule. Every effort has been made to ground the information in authoritative chemical principles and to clearly distinguish between experimental and theoretical data.

Molecular Structure and Physicochemical Properties

This compound, also known as tricarballylamide, is a simple yet functionally rich organic molecule. Its structure is characterized by a three-carbon propane backbone with a carboxamide group attached to each carbon atom.

Chemical Structure:

Caption: 2D structure of this compound.

The presence of three primary amide functionalities imparts a high degree of polarity to the molecule, suggesting significant hydrogen bonding capabilities, which would influence its physical properties such as melting point and solubility.

Physicochemical Properties (Predicted and Inferred):

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O₃ | PubChem[1] |

| Molecular Weight | 173.17 g/mol | PubChem[1] |

| IUPAC Name | propane-1,2,3-tricarboxamide | PubChem[1] |

| CAS Number | 1205674-38-9 | PubChem[1] |

| XLogP3-AA | -3.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1] |

| Melting Point | High, likely >200 °C (Inferred) | Inferred from similar polyamides |

| Solubility | Soluble in water and polar protic solvents (Inferred) | Inferred from structure |

The highly polar nature, as indicated by the low predicted XLogP3-AA value, suggests that this compound will be highly soluble in aqueous solutions and other polar solvents, a critical consideration for potential biological applications.

Synthesis of this compound

A reliable method for the synthesis of this compound would proceed from its corresponding carboxylic acid, 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid). The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid followed by reaction with ammonia.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound from its carboxylic acid precursor.

Detailed Experimental Protocol (Representative):

Rationale: The conversion of a carboxylic acid to an amide via an acyl chloride is a robust and high-yielding method. Thionyl chloride (SOCl₂) is a common reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. The subsequent reaction with excess ammonia serves as both the nucleophile and the base to neutralize the HCl generated.

Materials:

-

1,2,3-Propanetricarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Anhydrous Diethyl Ether

-

Deionized Water

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1,2,3-propanetricarboxylic acid (1 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (3.3 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the triacyl chloride.

-

Allow the reaction mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure.

-

-

Amidation:

-

Cool the resulting crude 1,2,3-propanetricarbonyl trichloride in an ice bath.

-

Slowly and carefully add the crude acyl chloride to a stirred, ice-cold solution of excess concentrated ammonium hydroxide. Caution: This reaction is highly exothermic.

-

Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

-

The white precipitate of this compound will form.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any ammonium chloride.

-

Further wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

-

Recrystallize the crude product from hot water or a mixed solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Dry the purified product under vacuum.

-

Analytical Characterization

Due to the lack of published experimental spectra for this compound, the following data is based on predictions and characteristic values for similar functional groups. These serve as a guide for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A multiplet corresponding to the two methylene protons (CH₂) on carbons 1 and 3.

-

A multiplet for the single methine proton (CH) on carbon 2.

-

A broad singlet for the six amide protons (-CONH₂). The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should show three distinct signals.

-

A signal for the two equivalent methylene carbons (C1 and C3).

-

A signal for the methine carbon (C2).

-

A downfield signal for the three equivalent carbonyl carbons of the amide groups.

-

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be dominated by the characteristic absorptions of the primary amide groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3100 | N-H stretch | Two strong, broad bands |

| 1680-1630 | C=O stretch (Amide I) | Strong, sharp band |

| 1650-1580 | N-H bend (Amide II) | Medium to strong band |

Mass Spectrometry (MS) (Predicted):

-

Electron Ionization (EI): The molecular ion peak ([M]⁺) would be expected at m/z = 173. Fragmentation would likely involve the loss of NH₂ groups and cleavage of the carbon-carbon bonds in the propane backbone.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) at m/z = 174 would be prominent. In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z = 172 could be observed.

Potential Applications

The trifunctional nature of this compound makes it a versatile building block for a variety of applications in research and development.

Drug Development and Medicinal Chemistry:

-

Scaffold for Drug Design: The propane backbone can serve as a rigid or semi-rigid scaffold to which various pharmacophores can be attached via the amide nitrogens or by further functionalization. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Prodrugs: The amide groups can be used to mask more active functional groups, such as carboxylic acids or amines, in a parent drug.[2][3][4][5] This can improve the drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

-

Targeting Moieties: The molecule can be functionalized to act as a linker to attach a drug to a targeting moiety, such as an antibody or a peptide, for targeted drug delivery.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A conceptual workflow for the application of this compound in a drug discovery program.

Materials Science:

-

Cross-linking Agent: The three amide groups can participate in hydrogen bonding and potentially react to cross-link polymers, leading to the formation of hydrogels or other novel materials with tailored properties.

-

Building Block for Metal-Organic Frameworks (MOFs): While carboxylates are more common linkers in MOFs, the amide groups could coordinate with certain metal centers or act as hydrogen bond donors to direct the assembly of supramolecular structures.[6][7][8][9][10]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule with considerable untapped potential. Its simple, symmetrical structure and high density of functional groups make it an attractive building block for a wide range of chemical applications, from the development of new pharmaceuticals to the creation of advanced materials. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a predictive characterization profile to enable researchers to begin exploring its utility. As with any new chemical entity, careful and systematic investigation will be key to unlocking its full potential.

References

-

NIOSH Table 1,2 & 3 - Environmental Health & Safety. (2019, March 11). Retrieved from [Link]

-

Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety. Retrieved from [Link]

-

2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) SDS, 5949-29-1 Safety Data Sheets. Retrieved from [Link]

-

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester - the NIST WebBook. Retrieved from [Link]

-

1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem. Retrieved from [Link]

-

Powder X-ray diffraction data for all compounds were collected on a Philips powder diffractometer using CuKα-radiation, graph. Retrieved from [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0015169) - Human Metabolome Database. Retrieved from [Link]

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalamide-Resistant Prostate Cancer - PMC - NIH. Retrieved from [Link]

-

Safe handling of hazardous drugs - PMC - PubMed Central. Retrieved from [Link]

-

1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0203939) - NP-MRD. Retrieved from [Link]

-

Propane-1,2,3-tricarboxamide | C6H11N3O3 | CID 23316763 - PubChem. Retrieved from [Link]

-

Synthesis of Triarylamines via Sequential C-N Bond Formation - PubMed. Retrieved from [Link]

-

IR spectra of 1,2,3-propanetricarboxylic acid | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC - PubMed Central. Retrieved from [Link]

-

X-ray crystallography - Wikipedia. Retrieved from [Link]

-

Review x Ray crystallography. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

IR handout.pdf. Retrieved from [Link]

-

Safe Handling of Hazardous Drugs. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

Table of characteristic proton NMR chemical shifts. type of proton type of compound chemical shift range, ppm RCH3 1Г aliphatic. Retrieved from [Link]

-

IR Chart. Retrieved from [Link]

-

Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - RSC Publishing. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH. Retrieved from [Link]

- CN104987297A - Preparation method for propanamide - Google Patents.

-

2-Hydroxy-1,2,3-propanetricarboxamide | C6H11N3O4 | CID 69006 - PubChem. Retrieved from [Link]

-

Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - NIH. Retrieved from [Link]

-

Parallel Synthesis and Biological Evaluation of 837 Analogues of Procaspase-Activating Compound 1 (PAC-1) - PubMed. Retrieved from [Link]

-

Scandium metal-organic frameworks containing tetracarboxylate linker molecules – synthesis, structurally relationship and properties | Request PDF - ResearchGate. Retrieved from [Link]

-

Highly Efficient Prodrugs: Design and Therapeutic Applications. Retrieved from [Link]

-

Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC - NIH. Retrieved from [Link]

-

Isomer of linker for NU-1000 yields a new she-type, catalytic, and hierarchically porous, Zr-based metal–organic framework - Chemical Communications (RSC Publishing). Retrieved from [Link]

- WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents.

-

Pro-Drug Development - International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

Sources

- 1. Propane-1,2,3-tricarboxamide | C6H11N3O3 | CID 23316763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

- 8. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Isomer of linker for NU-1000 yields a new she-type, catalytic, and hierarchically porous, Zr-based metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. safety.rochester.edu [safety.rochester.edu]

- 12. safety.duke.edu [safety.duke.edu]

- 13. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 1,2,3-Propanetricarboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule with a unique structural framework. As a Senior Application Scientist, the following sections synthesize its core chemical identity, plausible synthetic and analytical methodologies, and potential, albeit underexplored, applications in the broader context of chemical and pharmaceutical research. This document is structured to provide not just data, but also the scientific rationale behind the presented information, ensuring a self-validating and expert-driven narrative.

This compound, also known as propane-1,2,3-tricarboxamide or 3-carbamoylpentanediamide, is a tri-amide derivative of propane-1,2,3-tricarboxylic acid (tricarballylic acid). Its structure is characterized by a central three-carbon backbone with a carboxamide group attached to each carbon. This arrangement imparts specific chemical characteristics, including multiple hydrogen bond donors and acceptors, suggesting high polarity.

Table 1: Key Identifiers and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 1205674-38-9 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁N₃O₃ | [1][3][4] |

| Molecular Weight | 173.17 g/mol | [1][3][4] |

| IUPAC Name | propane-1,2,3-tricarboxamide | [4] |

| Synonyms | 3-Carbamoylpentanediamide, Propane-1,2,3-tricarboxamide | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Computed XLogP3-AA | -3.2 | [4] |

The highly negative XLogP3-AA value indicates a strong hydrophilic character, suggesting high solubility in water and polar organic solvents, and poor permeability across lipophilic biological membranes. This is a critical consideration in drug development for oral bioavailability.

Synthesis and Purification Workflow

While specific, scaled-up industrial synthesis routes for this compound are not widely published, a logical and common laboratory-scale synthesis would proceed from its corresponding carboxylic acid, tricarballylic acid, via amidation.

Plausible Synthetic Pathway: Multi-Step Amidation

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. A robust method involves activating the carboxylic acid groups followed by reaction with an ammonia source.

Workflow Rationale:

-

Acid Activation: Direct reaction of a carboxylic acid with ammonia is a low-yielding equilibrium process. To drive the reaction to completion under mild conditions, the carboxylic acid's hydroxyl groups must be converted into better leaving groups. Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for this, converting the carboxylic acids to highly reactive acyl chlorides.

-

Ammonolysis: The acyl chloride intermediate is then reacted with an excess of ammonia (in the form of ammonium hydroxide). The excess ammonia serves both as the nucleophile to form the amide bond and as a base to neutralize the HCl byproduct generated in the reaction.

-

Purification: Given the high polarity of the final product, purification would likely involve recrystallization from a polar solvent system, such as an ethanol/water mixture, to remove unreacted starting materials and inorganic salts.

Sources

Unveiling the Physicochemical Landscape of 1,2,3-Propanetricarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1,2,3-propanetricarboxamide (CAS No. 1205674-38-9). While experimental data on this compound is notably scarce in publicly accessible literature, this document consolidates available computed data to offer a foundational understanding for researchers and professionals in drug development and chemical synthesis. The guide covers key molecular properties, predicted characteristics, and essential structural information. The significant lack of experimentally verified data underscores a clear opportunity for further research to fully characterize this molecule.

Introduction: The Enigmatic Profile of a Simple Triamide

This compound, a triamide derivative of propane-1,2,3-tricarboxylic acid (tricarballylic acid), presents a simple yet intriguing molecular structure. Its three amide functional groups suggest a high potential for hydrogen bonding, influencing its expected physical properties such as melting point and solubility. Despite its straightforward structure, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined physical and spectroscopic data. This guide, therefore, serves as a compilation of the current, predominantly theoretical, knowledge of this compound, aiming to provide a starting point for its potential synthesis, characterization, and application.

The causality behind the limited available data may stem from a lack of significant commercial or research focus on this specific molecule to date. However, for scientists engaged in the exploration of novel scaffolds and functional groups in areas such as medicinal chemistry and materials science, a foundational understanding of even sparsely characterized molecules is crucial. This guide aims to fill that void by presenting a logically structured compilation of what is known.

Molecular Structure and Core Identifiers

A fundamental understanding of a molecule begins with its structure and universally recognized identifiers.

Chemical Structure

The molecular structure of this compound consists of a three-carbon propane backbone with carboxamide groups attached to each carbon.

Figure 1. 2D representation of the molecular structure of this compound.

Key Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| IUPAC Name | propane-1,2,3-tricarboxamide | PubChem[1] |

| CAS Number | 1205674-38-9 | ChemicalBook[2], Chemsrc[3] |

| Molecular Formula | C₆H₁₁N₃O₃ | PubChem[1] |

| Molecular Weight | 173.17 g/mol | PubChem[1] |

| Canonical SMILES | C(C(CC(=O)N)C(=O)N)C(=O)N | PubChem[1] |

| InChIKey | APCDASFMETWCPU-UHFFFAOYSA-N | PubChem[1] |

Tabulated Physical Characteristics (Computed Data)

The following table summarizes the computed physical properties of this compound. It is critical to note that these values are predictions and await experimental verification.

| Property | Predicted Value | Source |

| XLogP3-AA | -3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 173.08004122 Da | PubChem[1] |

| Topological Polar Surface Area | 129 Ų | PubChem[1] |

Note on Data Integrity: The lack of experimentally determined values for properties such as melting point, boiling point, and solubility is a significant limitation. The provided computed values are based on theoretical models and should be used with caution as preliminary estimates for experimental design.

Predicted Physical State and Appearance

Based on its molecular structure and the properties of similar small amide-containing molecules, this compound is predicted to be a solid at room temperature. An industrial supplier describes the substance as a powder.[4] The extensive hydrogen bonding capacity afforded by the three amide groups would likely lead to a high melting point and a crystalline solid form.

Spectroscopic Data: An Uncharted Territory

A comprehensive search of scientific databases has not yielded any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The acquisition of such data would be a crucial step in confirming the identity and purity of any synthesized material.

For researchers planning the synthesis of this compound, the following experimental protocol is recommended for its characterization:

Proposed Experimental Workflow for Spectroscopic Characterization

Figure 2. Recommended workflow for the synthesis and spectroscopic characterization of this compound.

Crystalline Structure: Awaiting Elucidation

No crystallographic data for this compound is currently available in the Cambridge Structural Database (CSD) or other public repositories. The determination of its single-crystal X-ray structure would provide invaluable insights into its solid-state packing, hydrogen bonding network, and potential for polymorphism.

Safety and Handling

Due to the absence of specific toxicological data for this compound, it is imperative to handle this compound with the standard precautions for a novel chemical of unknown toxicity. The safety data for the related compound, 1,2,3-propanetricarboxylic acid, indicates it can cause skin and serious eye irritation.[5] Therefore, the following personal protective equipment (PPE) and handling procedures are strongly recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment:

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat and appropriate chemical-resistant gloves.

-

In case of handling fine powders that may become airborne, respiratory protection may be necessary.

-

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion and Future Outlook

This compound remains a molecule with a largely unwritten chapter in the book of chemical knowledge. While its fundamental molecular identity is established, its physical properties are, at present, confined to the realm of computational prediction. This guide has synthesized the available information to provide a foundational resource for the scientific community. The clear and significant data gaps highlighted herein represent a call to action for experimental chemists. The synthesis and thorough characterization of this compound would not only fill these voids but also potentially unlock new avenues for its application in diverse scientific fields.

References

-

PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1205674-38-9. Retrieved from [Link]

-

IndiaMART. (n.d.). 1,2,3-Propane Tricarboxamide. Retrieved from [Link]

-

PubChem. (n.d.). Propane-1,2,3-tricarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Propane-1,2,3-tricarboxamide | C6H11N3O3 | CID 23316763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1205674-38-9 [chemicalbook.com]

- 3. This compound | CAS#:1205674-38-9 | Chemsrc [chemsrc.com]

- 4. indiamart.com [indiamart.com]

- 5. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3-Propanetricarboxamide: Physicochemical Properties and Scientific Context

Abstract

This technical guide provides a comprehensive analysis of 1,2,3-propanetricarboxamide, a triamide derivative of citric acid. The primary focus of this document is to detail its fundamental physicochemical properties, with a core emphasis on its molecular weight, alongside its chemical formula, structural identifiers, and other key physical data. This guide further explores the logical synthesis methodologies for this compound, rooted in the principles of amidation of carboxylic acids. Additionally, it contextualizes the potential applications of this compound within the fields of drug development and material science, particularly examining its role as a molecular scaffold and its relationship to amide-based bioisosteres and prodrugs. Safety and handling protocols are also outlined to ensure its proper management in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, foundational understanding of this specific chemical entity.

Section 1: Introduction to this compound

This compound, also known as citric acid triamide or 3-carbamoylpentanediamide, is an organic compound derived from the naturally occurring and biochemically significant citric acid. Structurally, it is characterized by a three-carbon propane backbone with carboxamide (-CONH₂) groups attached to each carbon. This configuration results in a molecule with multiple hydrogen bond donors and acceptors, suggesting a high degree of polarity and potential for complex intermolecular interactions.

The parent molecule, citric acid, is a key intermediate in the metabolism of all aerobic organisms and is widely used in the food, pharmaceutical, and cleaning industries. The conversion of its three carboxylic acid groups into amides fundamentally alters its chemical nature, reducing its acidity and modifying its solubility, polarity, and reactivity. Understanding the properties of this compound is crucial for exploring its potential as a building block in supramolecular chemistry, a cross-linking agent in polymer synthesis, or as a scaffold in the design of novel therapeutic agents. The amide bond is a cornerstone of peptide and protein chemistry, and molecules containing multiple amide functionalities are of significant interest in medicinal chemistry for their ability to mimic peptide structures and engage in specific biological interactions.

Section 2: Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all further research and application development. These parameters dictate its behavior in both chemical and biological systems.

Molecular Weight and Core Data

The molecular weight of a compound is a critical parameter, influencing everything from reaction stoichiometry to pharmacokinetic properties in drug development. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 173.17 g/mol | [1] |

| Exact Mass | 173.08004122 Da | [1] |

| Molecular Formula | C₆H₁₁N₃O₃ | [1] |

| CAS Number | 1205674-38-9 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| LogP (Computed) | -3.2 | [1] |

The low LogP value indicates a high degree of hydrophilicity, suggesting significant solubility in aqueous media and poor partitioning into nonpolar environments. This is a direct consequence of the three polar amide groups.

Structural Information

The precise arrangement of atoms and bonds defines the molecule's identity and its potential for interaction with other molecules.

-

IUPAC Name: propane-1,2,3-tricarboxamide[1]

-

SMILES: C(C(CC(=O)N)C(=O)N)C(=O)N[1]

-

InChI: InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12)[1]

-

InChIKey: APCDASFMETWCPU-UHFFFAOYSA-N[1]

Section 3: Synthesis and Methodologies

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. While specific, optimized protocols for this compound are not prevalent in readily accessible literature, a logical and effective synthesis can be designed based on established amidation methods.

Conceptual Synthesis Pathway: Amidation of Citric Acid

The most direct route to this compound is the reaction of citric acid with an ammonia source. The primary challenge in this reaction is the low reactivity of the carboxylic acid group, which typically requires activation. Direct thermal condensation is possible but often requires high temperatures (>160 °C), which can be unsuitable for complex molecules.[2]

A more controlled approach involves the use of a coupling agent or the conversion of the carboxylic acids to a more reactive intermediate, such as an acyl chloride or an ester, followed by aminolysis.

Representative Experimental Protocol (Amidation via Acyl Chloride)

This protocol is a representative example based on standard organic chemistry principles. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Activation: Citric acid (1 equivalent) is suspended in an inert solvent (e.g., dichloromethane). Thionyl chloride (SOCl₂) (at least 3 equivalents) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and then gently refluxed until the evolution of HCl and SO₂ gas ceases, indicating the formation of the tri-acyl chloride. The excess SOCl₂ and solvent are removed under reduced pressure.

-

Aminolysis: The crude acyl chloride intermediate is re-dissolved in a fresh, dry, inert solvent. The solution is cooled to 0 °C. A solution of concentrated ammonium hydroxide or an excess of ammonia gas dissolved in a suitable solvent is added slowly. This is a highly exothermic reaction that must be carefully controlled.

-

Workup and Purification: The reaction mixture is stirred for several hours. The resulting solid precipitate (this compound) is collected by filtration. The solid is then washed with water to remove ammonium chloride salts and subsequently with a non-polar solvent (e.g., diethyl ether) to remove any organic impurities.

-

Characterization: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. The melting point would also be determined as an indicator of purity.

Causality: The conversion to an acyl chloride (Step 1) is a classic strategy because the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia (Step 2). Using excess ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated during the reaction.

Section 4: Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential as a versatile building block. Its structure lends itself to several areas of advanced chemical and pharmaceutical research.

Scaffold for Drug Design and Delivery

The propane backbone decorated with three functional groups provides a rigid, three-dimensional scaffold. This is highly advantageous in drug design, where precise spatial orientation of pharmacophores is necessary for effective binding to biological targets like enzymes or receptors. The amide groups are particularly significant as they can act as both hydrogen bond donors and acceptors, mimicking peptide backbones and facilitating strong, specific interactions within a protein's binding pocket.

Furthermore, the hydrophilic nature of the triamide could be leveraged in drug delivery systems.[3] By attaching lipophilic drug molecules to this scaffold, a prodrug could be created with modulated solubility and pharmacokinetic properties.[4] The amide bonds could be designed to be stable in circulation but cleavable by specific enzymes at the target site.

Bioisosteric Replacement

In medicinal chemistry, the amide bond is often susceptible to metabolic degradation by proteases. A common strategy is to replace it with a more stable bioisostere—a group with similar steric and electronic properties. While this compound itself contains amides, its derivatives could be used in studies to understand the structure-activity relationships of amide-containing drugs. For instance, its tri-acid precursor, citric acid, has been used to create inhibitors of class A beta-lactamases.[5]

Material Science

Beyond pharmaceuticals, the high density of hydrogen-bonding groups makes this compound a candidate for the development of supramolecular gels and other advanced materials. These groups can form extensive, non-covalent networks, leading to materials with unique properties. Derivatives, such as N-alkyl amides of citric acid, have already been investigated for applications in enhanced oil recovery, demonstrating the utility of this chemical family in creating functional surfactants.[6]

Section 5: Safety and Handling

Ensuring safe laboratory practice is paramount when working with any chemical compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, guidelines can be established based on the known hazards of amides and general laboratory chemicals.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

First-Aid Measures:

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Section 6: Conclusion

This compound is a well-defined chemical entity with a molecular weight of 173.17 g/mol . As the triamide derivative of citric acid, its structure is rich in hydrogen bonding capabilities, rendering it highly polar. While direct applications are still emerging, its true potential lies in its utility as a molecular scaffold in drug discovery, a backbone for prodrug design, and a building block in material science. Its synthesis is achievable through standard amidation methodologies, providing a clear path for researchers to access this compound for further investigation. A thorough understanding of its physicochemical properties, as detailed in this guide, is the critical first step toward unlocking its future applications.

Section 7: References

-

Sakthivel, S., AlDhawi, Z. A., & Abdulhamid, M. A. (2023). Citric acid-based N-alkyl amides for enhanced oil recovery application in the carbonate reservoir. Fuel, 338, 127362. [Link]

-

ResearchGate. (n.d.). Illustration of the amidation reaction between carboxyl of citric acid and amino of chitosan. [Link]

-

ResearchGate. (n.d.). Amide formation by amino-acid and tricarboxylic acids of citric acid molecules. [Link]

-

ResearchGate. (n.d.). Possible amide structures from reaction of citric acid with chitosan. [Link]

-

Sabila, N. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

-

Valle, G. D., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]

-

PubChem. (n.d.). Propane-1,2,3-tricarboxamide. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2023, September 11). Carboxylic Acid Derivatives: Amides, Esters & Anhydrides Explained. YouTube. [Link]

-

Knowledge. (2024, May 17). What are the applications of Citric Acid Esters?. [Link]

-

Organic Syntheses. (n.d.). Acetonedicarboxylic acid. [Link]

-

Guthrie, R. W., et al. (1974). U.S. Patent No. 3,810,931. U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Citric Acid — Its Natural and Synthetic Derivatives. [Link]

-

Sannio, F., et al. (2008). 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis. Bioorganic & Medicinal Chemistry Letters, 18(13), 3764-8. [Link]

-

Geng, Y., et al. (2011). Polymeric carriers: role of geometry in drug delivery. Journal of Controlled Release. [Link]

-

Hall, J. B., & T-W-C. T-S. (1974). U.S. Patent No. 3,852,322. U.S. Patent and Trademark Office.

-

Ataman Kimya. (n.d.). 2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. [Link]

-

Oriental Journal of Chemistry. (n.d.). Citric Acid Catalyzed Deprotection of Carbonyl Compounds. [Link]

-

Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Polymers. [Link]

-

Zhang, Y., et al. (2019). Combination of drugs and carriers in drug delivery technology and its development. Journal of Drug Targeting. [Link]

-

NPTEL IIT Bombay. (2023, July 11). Week 01: Lecture 01: Fundamentals of Drug Delivery Systems-I. YouTube. [Link]

Sources

- 1. Propane-1,2,3-tricarboxamide | C6H11N3O3 | CID 23316763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

An In-depth Technical Guide to the Derivatives of 1,2,3-Propanetricarboxamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1,2,3-propanetricarboxamide derivatives, from their synthetic pathways and structural characterization to their burgeoning potential in drug development. As researchers and scientists in the pharmaceutical industry, understanding the nuances of this class of compounds, derived from the ubiquitous and biocompatible citric acid, is paramount for innovating novel therapeutic agents.

Introduction: The Scientific Rationale for this compound Derivatives

This compound, a tri-functional amide derivative of citric acid, presents a versatile and promising scaffold for drug design. Citric acid, a key intermediate in the Krebs cycle, is a naturally occurring, biocompatible, and non-toxic molecule, making its derivatives inherently attractive for pharmaceutical applications.[1][2] The three amide functionalities of the this compound core offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships (SAR).

The inherent antimicrobial properties of citric acid and citrate-based polymers provide a strong rationale for investigating this compound derivatives as novel anti-infective agents.[3][4][5] Furthermore, the prevalence of the amide bond in a vast array of biologically active molecules, including numerous approved drugs, underscores the potential of this scaffold to interact with a wide range of biological targets.[6][7] This guide will delve into the practical aspects of working with these promising compounds, providing field-proven insights for their synthesis, characterization, and evaluation in a drug discovery context.

Synthesis of this compound Derivatives: A Methodological Deep Dive

The synthesis of this compound derivatives primarily involves the formation of amide bonds between citric acid and a desired amine. Direct condensation is often inefficient; therefore, the use of coupling reagents to activate the carboxylic acid groups is the preferred and more reliable approach.[3]

Core Synthesis Strategy: Amide Coupling Reactions

The general principle involves the activation of the three carboxylic acid groups of citric acid, followed by nucleophilic attack by the chosen amine. The choice of coupling reagent is critical and depends on factors such as the reactivity and steric hindrance of the amine, desired reaction conditions, and the need to minimize side reactions.

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis using EDC/HOBt Coupling

This protocol describes a robust and widely applicable method for the synthesis of N-substituted 1,2,3-propanetricarboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[4][5]

Materials:

-

Citric Acid

-

Amine of choice (3.3 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3.3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6.6 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve citric acid (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the amine (3.3 equivalents) followed by HOBt (3.3 equivalents) and DIPEA (6.6 equivalents).

-

Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (3.3 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound derivative.

| Coupling Reagent System | Additive | Base | Typical Solvent | Advantages | Common Side Reactions |

| EDC | HOBt or NHS | DIPEA or Et₃N | DMF, DCM | Water-soluble byproducts, mild conditions.[3] | Racemization (minimized by HOBt) |

| DCC | HOBt | DIPEA or Et₃N | DCM, THF | High reactivity.[5] | Insoluble dicyclohexylurea byproduct |

| HATU | None | DIPEA | DMF | High efficiency, low racemization.[4] | Cost |

| B(OCH₂CF₃)₃ | None | None | MeCN | Operationally simple, solid-phase workup.[8] | High temperatures may be required |

Table 1: Comparison of common amide coupling reagents for the synthesis of this compound derivatives.

Structural Characterization: A Multi-technique Approach

Confirming the identity and purity of the synthesized this compound derivatives is crucial. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Figure 2: A comprehensive workflow for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule. Key signals to expect include the diastereotopic methylene protons of the propanetricarboxamide backbone and signals corresponding to the substituents on the amide nitrogens.[1][9]

-

¹³C NMR: Reveals the carbon framework of the molecule. Characteristic signals include the three carbonyl carbons of the amide groups and the quaternary carbon bearing the hydroxyl group.[1][9]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present. Expect strong absorption bands corresponding to:

-

N-H stretching (for primary and secondary amides)

-

C=O stretching (amide I band)

-

N-H bending (amide II band)

-

O-H stretching of the tertiary alcohol

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Therapeutic Potential in Drug Development: Charting the Course

While the direct therapeutic applications of N-substituted 1,2,3-propanetricarboxamides are still an emerging field, the inherent properties of the citric acid scaffold provide a strong foundation for their exploration in several key areas.

Antimicrobial Agents

The established antimicrobial activity of citric acid and citrate-based polymers is a compelling starting point.[5][8][10] The mechanism is believed to involve the chelation of essential metal ions and the disruption of the pH gradient across the microbial cell membrane. This compound derivatives, particularly those with lipophilic substituents, could exhibit enhanced membrane permeability and potent antimicrobial effects.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Agents

The amide functionality is a common feature in many anticancer drugs.[6][7][11] By introducing various aryl or heteroaryl substituents onto the amide nitrogens of the this compound scaffold, it is possible to design molecules that can interact with specific targets in cancer cells, such as enzymes or receptors.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Figure 3: The therapeutic potential of this compound derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a class of molecules with significant, yet largely untapped, potential in drug development. Their straightforward synthesis from a biocompatible starting material, coupled with the versatility of the triamide scaffold, makes them an attractive area for further investigation. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a range of biological assays to uncover novel therapeutic leads. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical space.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. (n.d.). NIH. [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Citric Acid: A Multifunctional Pharmaceutical Excipient. (2022). PMC - PubMed Central. [Link]

-

Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). PubMed Central. [Link]

-

Antimicrobial activity of citric acid against Escherichia coli, Staphylococcus aureus and Candida albicans as a sanitizer agent. (2020). DergiPark. [Link]

-

Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2023). PubMed. [Link]

-

Impact of pH on citric acid antimicrobial activity against Gram-negative bacteria. (n.d.). PMC - NIH. [Link]

-

Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers. (n.d.). Frontiers. [Link]

-

The Role of Citric Acid and Citrates in Pharmaceuticals. (2024). Citribel. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2002034293A2 - Use of citric acid as antimicrobial agent or enhancer or as anticancer agent - Google Patents [patents.google.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Frontiers | Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers [frontiersin.org]

- 6. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of pH on citric acid antimicrobial activity against Gram‐negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1,2,3-Propanetricarboxamide

An In-depth Technical Guide on the Biological Activity of 1,2,3-Propanetricarboxamide

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the triamide derivative of citric acid, represents a chemical entity with unexplored biological potential. While direct studies on its activity are sparse, its structural similarity to the vital metabolic intermediate, citric acid, and the prevalence of the carboxamide group in pharmacologically active agents provide a strong rationale for its investigation. This guide presents a hypothesized framework for exploring the biological activity of this compound, moving from foundational in vitro screening to targeted mechanistic studies. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visualize potential pathways and workflows. The objective is to equip researchers with a comprehensive strategy to unlock the therapeutic promise of this intriguing molecule.

Introduction to this compound

This compound, also known as citric acid triamide, is a small molecule whose chemical and physical properties are summarized below.[1] Its most notable feature is its direct structural relationship to citric acid, a cornerstone of cellular metabolism.

| Property | Value | Source |

| IUPAC Name | propane-1,2,3-tricarboxamide | [1] |

| Molecular Formula | C6H11N3O3 | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| CAS Number | 1205674-38-9 | [1] |

Despite its simple structure, the biological activity of this compound remains largely uncharacterized in publicly available literature. This knowledge gap, however, presents a unique opportunity for novel discovery.

A Structure-Based Hypothesis for Biological Activity

The foundation of a robust investigation lies in a well-reasoned hypothesis. For this compound, we can infer potential biological roles from its constituent chemical features.

2.1. The Significance of the Carboxamide Moiety

The carboxamide group is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[2][3] Its ability to form hydrogen bonds allows for strong interactions with biological targets such as enzymes and receptors. The presence of three such groups in this compound suggests a high potential for target engagement.

2.2. A Potential Modulator of Cellular Metabolism

Given its structural analogy to citric acid, a primary hypothesis is that this compound may act as a modulator of the citric acid (TCA) cycle.[4] It could potentially act as a competitive inhibitor or an allosteric modulator of enzymes that bind citric acid or its derivatives.

Below is a conceptual diagram illustrating a hypothetical interaction of this compound with a key TCA cycle enzyme.

Caption: Hypothetical competitive inhibition of Isocitrate Dehydrogenase.

Experimental Workflow for Elucidating Biological Activity

A phased approach is recommended to systematically investigate the biological effects of this compound.

Caption: Phased experimental workflow for activity screening.

3.1. Phase 1: Preliminary In Vitro Screening

The initial phase focuses on broad screening to identify any cytotoxic or general cellular effects.

3.1.1. Protocol: MTT Assay for Cytotoxicity

This assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.

Materials:

-

Human cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

This compound stock solution (in DMSO or aqueous buffer)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

3.2. Phase 2: Mechanistic Studies

If Phase 1 reveals interesting activity, the next step is to elucidate the underlying mechanism. Based on our primary hypothesis, we will focus on metabolic and enzymatic assays.

3.2.1. Protocol: Isocitrate Dehydrogenase (IDH) Inhibition Assay

This assay measures the activity of IDH by monitoring the production of NADPH, which can be detected spectrophotometrically.

Materials:

-

Recombinant human IDH1 or IDH2

-